molecular formula C20H23N3O5 B11281145 5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one

5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B11281145
M. Wt: 385.4 g/mol
InChI Key: XNRUNOYVECKIMK-UHFFFAOYSA-N
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Description

6-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, a pyridazinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}-5-METHOXY-2-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a spirocyclic system and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C20H23N3O5/c1-14-3-5-15(6-4-14)23-17(24)13-16(26-2)18(21-23)19(25)22-9-7-20(8-10-22)27-11-12-28-20/h3-6,13H,7-12H2,1-2H3

InChI Key

XNRUNOYVECKIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCC4(CC3)OCCO4)OC

Origin of Product

United States

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